molecular formula C14H12BrNO2 B3178061 Benzyl (3-bromophenyl)carbamate CAS No. 361337-08-8

Benzyl (3-bromophenyl)carbamate

Cat. No.: B3178061
CAS No.: 361337-08-8
M. Wt: 306.15 g/mol
InChI Key: RKTXDGRJOLJFAG-UHFFFAOYSA-N
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Description

Benzyl (3-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate functional group, which is further substituted with a 3-bromophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Benzyl (3-bromophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Benzyl (3-bromophenyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of this compound could be amines in biochemical pathways.

Mode of Action

The compound interacts with its targets (amines) through a process known as carbamylation . In this process, the carbamate group in the compound forms a bond with the amine, effectively protecting it . This protection is crucial in peptide synthesis as it prevents unwanted reactions from occurring at the amine sites .

Biochemical Pathways

The carbamylation process involving this compound affects the biochemical pathways related to peptide synthesis . By protecting amines, the compound ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting peptides .

Pharmacokinetics

The bioavailability of the compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The primary result of the action of this compound is the successful protection of amines during peptide synthesis . This protection allows for the correct formation of peptide bonds and the synthesis of peptides with the desired sequence of amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the carbamylation process . Additionally, the presence of other reactive substances can potentially interfere with the compound’s action . .

Safety and Hazards

“Benzyl (3-bromophenyl)carbamate” is classified as having acute toxicity, oral (Category 4), and specific target organ toxicity (single exposure) (Category 3) according to the OSHA Hazard Communication Standard (29 CFR 1910) . It is harmful if inhaled and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-bromoaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-bromophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, amines, and carbon dioxide, depending on the specific reaction conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3-bromophenyl)carbamate is unique due to the presence of both the benzyl and 3-bromophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

benzyl N-(3-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTXDGRJOLJFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733615
Record name Benzyl (3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361337-08-8
Record name Benzyl (3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-bromoaniline (0.500 g), 2 mol/L aqueous sodium hydroxide (2.18 mL) and tetrahydrofuran (3.63 mL) was added dropwise benzyl chloroformate (0.498 mL), and the resulting mixture was stirred at room temperature for 3.5 hours. The reaction mixture was partitioned between ethyl acetate (35 mL) and water (10 mL). The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=8/1) to give the title compound (0.897 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
3.63 mL
Type
solvent
Reaction Step One
Quantity
0.498 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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